molecular formula C22H15ClFNO4 B12117347 6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12117347
M. Wt: 411.8 g/mol
InChI Key: MVSHLVXVZUIMGR-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4H-chromen-4-one derivatives, which undergo chlorination, followed by nucleophilic substitution reactions to introduce the 4-fluorobenzyl and furan-2-ylmethyl groups. The final step usually involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce hydroxylated chromene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar structural features.

    N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the furan-2-ylmethyl group but shares other structural elements.

    N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the 4-fluorobenzyl group but shares other structural elements.

Uniqueness

The uniqueness of 6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H15ClFNO4

Molecular Weight

411.8 g/mol

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H15ClFNO4/c23-15-5-8-20-18(10-15)19(26)11-21(29-20)22(27)25(13-17-2-1-9-28-17)12-14-3-6-16(24)7-4-14/h1-11H,12-13H2

InChI Key

MVSHLVXVZUIMGR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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